N-cyclohexyl-4-oxo-4-phenyl-butyramide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
N-cyclohexyl-4-oxo-4-phenylbutanamide |
InChI |
InChI=1S/C16H21NO2/c18-15(13-7-3-1-4-8-13)11-12-16(19)17-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,19) |
InChI Key |
RKFPGPQGCSTNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Contextualization Within Butyramide Chemical Space and Substituted Amides
Butyramide (B146194), the amide of butyric acid, is a foundational structure in organic chemistry. wikipedia.org Its derivatives, particularly N-substituted amides, represent a vast and significant area of chemical exploration. ontosight.aiontosight.ai The amide functional group is known for its stability and resistance to hydrolysis, making it a reliable scaffold in various molecular designs. ontosight.ai
Substituted amides, such as N-cyclohexyl-4-oxo-4-phenyl-butyramide, are of particular interest in medicinal chemistry due to their potential to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The nature of the substituent on the nitrogen atom and elsewhere on the carbon chain can significantly influence the compound's physical, chemical, and biological properties, such as solubility, lipophilicity, and interaction with biological targets. ontosight.ai For instance, the introduction of different functional groups can modulate a compound's ability to cross biological membranes and interact with enzymes or receptors. ontosight.ai
Butyramide derivatives have shown promise in diverse therapeutic areas. Some have demonstrated anticonvulsive activity and the ability to inhibit histone deacetylases, which are crucial enzymes in cell proliferation and differentiation. wikipedia.org The exploration of various butyramide derivatives continues to be an active area of research for the development of new therapeutic agents. mdpi.com
Significance of Cyclohexyl and Phenyl Oxo Motifs in Drug Discovery Scaffolds
The inclusion of specific structural motifs, such as the cyclohexyl and phenyl-oxo groups, is a key strategy in modern drug design. These components are often selected for their ability to confer advantageous pharmacokinetic and pharmacodynamic properties to a molecule.
The cyclohexyl group is a frequently utilized fragment in medicinal chemistry to enhance a compound's lipophilicity. ontosight.ai This increased lipophilicity can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile by facilitating its passage through biological membranes to reach its target site. ontosight.ai The rigid, three-dimensional structure of the cyclohexyl ring can also offer more contact points with a target protein compared to a flat phenyl group, potentially leading to better binding affinity. pharmablock.com Furthermore, the cyclohexyl group can act as a bioisostere for other groups, such as a t-butyl or phenyl group, allowing for the fine-tuning of a compound's properties. pharmablock.com
The phenyl-oxo motif , specifically a phenyl ketone, is also a significant pharmacophore in drug discovery. This structural element can be found in a variety of biologically active compounds. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions with biological targets, which is crucial for molecular recognition and binding. The aromatic phenyl ring can engage in π-π stacking and hydrophobic interactions, further contributing to the binding affinity and specificity of a molecule. The combination of a phenyl ring and a ketone group creates a versatile scaffold that can be chemically modified to optimize biological activity.
Overview of Academic Research Trajectories for N Cyclohexyl 4 Oxo 4 Phenyl Butyramide
While direct academic research focusing specifically on N-cyclohexyl-4-oxo-4-phenyl-butyramide is limited, the research landscape of structurally related compounds provides a strong indication of its potential areas of investigation. A notable example is the study of N-cyclohexyl-N-methyl-4-[(1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazolin-7-yl)-oxy]butyramide, which was investigated as a cyclic AMP phosphodiesterase (PDE) inhibitor. nih.gov This research highlights the potential for N-substituted butyramides bearing a cyclohexyl group to interact with important biological targets.
Given the established roles of its constituent motifs, academic research on this compound would likely follow several key trajectories:
Synthesis and Characterization: The initial research would focus on the efficient synthesis of the compound, likely through the amidation of a 4-oxo-4-phenylbutanoic acid derivative with cyclohexylamine. chemsynthesis.com Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.
Medicinal Chemistry Exploration: A primary research avenue would be the investigation of its potential biological activities. Drawing parallels from other butyramide (B146194) derivatives and compounds with phenyl-oxo and cyclohexyl moieties, it could be screened for a variety of therapeutic applications, including as an anticancer, anti-inflammatory, or neuroprotective agent. ontosight.aiontosight.ai
Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal any promising biological activity, subsequent research would likely involve the synthesis and evaluation of analogues to establish a structure-activity relationship. This would involve modifying the cyclohexyl or phenyl rings, or the butyramide linker, to optimize potency and selectivity.
An in-depth exploration of the synthetic routes toward this compound and its related analogues reveals a variety of established and advanced chemical strategies. These methodologies focus on the efficient construction of the core amide bond, the formation of the key keto-acyl structure, and the introduction of the specific N-cyclohexyl substituent.
Theoretical Chemistry and Computational Studies of N Cyclohexyl 4 Oxo 4 Phenyl Butyramide
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds.
There are no reports of the development of 2D or 3D QSAR models for a series of compounds that includes N-cyclohexyl-4-oxo-4-phenyl-butyramide. Therefore, no statistical data, such as correlation coefficients (r²) or cross-validation coefficients (q²), are available to describe the predictive power of such models.
As no QSAR studies have been published for this compound or a closely related series, there is no information on the key molecular descriptors (e.g., electronic, steric, hydrophobic) or pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are correlated with its biological activity.
Electronic Structure Calculations for Reactivity and Interaction Potentials
Electronic structure calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electron distribution within a molecule. acs.orgrsc.org This information is fundamental to predicting the chemical reactivity and interaction potential of this compound. Methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic properties of organic molecules. nih.gov
The reactivity of the carbonyl groups in the ketone and amide moieties is of particular interest. The carbonyl carbon in carboxylic acid derivatives is generally less electrophilic than in aldehydes or ketones due to resonance stabilization from the adjacent heteroatom. libretexts.org However, the precise electrophilicity can be quantified through computational methods. Amides are typically the least reactive of the carboxylic acid derivatives due to the strong electron-donating resonance effect of the nitrogen atom. msu.eduopenochem.org
Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals can pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack.
Furthermore, the calculation of the electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential, typically around the oxygen atoms of the carbonyl groups, are prone to electrophilic attack, while regions of positive potential, often around the carbonyl carbons and amide hydrogen, are susceptible to nucleophilic attack.
Table 2: Hypothetical Electronic Properties of this compound Calculated using DFT
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
This table presents hypothetical data for illustrative purposes.
Computer-Assisted Molecular Design (CAMD) for Analogue Generation
Computer-Assisted Molecular Design (CAMD) encompasses a range of computational techniques aimed at accelerating the discovery and design of new molecules with desired properties. For this compound, CAMD can be instrumental in generating novel analogues with potentially enhanced biological activity or improved physicochemical properties. researchgate.net
One major application of CAMD is in structure-based drug design, where the three-dimensional structure of a biological target is known. If this compound were identified as a binder to a specific protein, molecular docking simulations could be used to predict its binding mode and affinity. This information would then guide the design of new analogues with modifications aimed at improving these interactions.
Another approach is ligand-based design, which is employed when the structure of the target is unknown but a set of active molecules has been identified. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these molecules with their biological activity. These models can then be used to predict the activity of newly designed analogues of this compound.
De novo design is a more advanced CAMD technique where algorithms generate entirely new molecular structures from scratch, based on the desired properties and constraints of a target binding site. biorxiv.orgnih.gov This can lead to the discovery of novel chemical scaffolds that are structurally distinct from the original lead molecule but retain or improve upon its desired biological activity.
Table 3: Hypothetical Analogue Generation Strategy for this compound
| Modification Site | Proposed Substitution | Rationale |
| Phenyl Ring | para-Fluoro | Enhance binding affinity through halogen bonding |
| Cyclohexyl Ring | 4-Hydroxy | Improve solubility and introduce a hydrogen bond donor |
| Butyramide (B146194) Chain | Methylation at C2 | Increase metabolic stability |
This table presents hypothetical data for illustrative purposes.
Biochemical and Enzymatic Activity Investigations of N Cyclohexyl 4 Oxo 4 Phenyl Butyramide in Vitro
Cholinesterase Enzyme Inhibition Studies
Cholinesterase enzymes, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical targets in the research and development of treatments for neurodegenerative diseases. Inhibition of these enzymes can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Scientific investigations into novel compounds often involve a detailed assessment of their inhibitory effects on these enzymes.
The evaluation of a compound's ability to inhibit AChE is a primary step in characterizing its potential as a cholinesterase inhibitor. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Data Table: AChE Inhibitory Potency of N-cyclohexyl-4-oxo-4-phenyl-butyramide
| Compound | AChE IC50 (µM) | Source Organism |
|---|
No published studies were found that report the IC50 value for this compound against Acetylcholinesterase.
Similarly, the inhibitory potency against BChE is a key parameter. In some conditions, BChE can compensate for AChE activity, making it an important secondary target.
Data Table: BChE Inhibitory Potency of this compound
| Compound | BChE IC50 (µM) | Source Organism |
|---|
No published studies were found that report the IC50 value for this compound against Butyrylcholinesterase.
Kinetic studies are performed to understand the mechanism by which a compound inhibits an enzyme. This can reveal whether the inhibitor binds to the enzyme's active site (competitive inhibition), to a site other than the active site (non-competitive inhibition), or to both the enzyme and the enzyme-substrate complex (mixed-type inhibition). This is crucial for understanding the nature of the interaction.
There is no available research detailing the kinetic characterization of this compound's interaction with either AChE or BChE.
The selectivity of an inhibitor for AChE over BChE, or vice versa, is an important aspect of its pharmacological profile. A selectivity index (SI), calculated as the ratio of the IC50 for BChE to the IC50 for AChE, is often used to describe this.
As no IC50 values are available for this compound, its selectivity profile between AChE and BChE remains undetermined.
Phosphodiesterase (PDE) Enzyme Inhibition Studies
Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isoforms has therapeutic applications in a range of conditions.
Initial characterization of a compound's activity on the PDE superfamily often involves screening it against a panel of different PDE isoforms to determine its inhibitory profile and selectivity.
Data Table: PDE Inhibition Profile of this compound
| PDE Isoform | % Inhibition at a given concentration or IC50 (µM) |
|---|---|
| PDE1 | Data not available |
| PDE2 | Data not available |
| PDE3 | Data not available |
| PDE4 | Data not available |
| PDE5 | Data not available |
No published data exists on the broad-spectrum phosphodiesterase inhibition profiling of this compound.
Isoform-Specific PDE Inhibition (e.g., PDE4 activity)
There is no available research documenting the inhibitory effects of this compound on any phosphodiesterase (PDE) isoforms, including PDE4.
Mechanistic Insights into PDE Modulatory Actions
As no primary studies on the interaction between this compound and PDE enzymes have been identified, there are no mechanistic insights into its potential modulatory actions.
Soluble Epoxide Hydrolase (sEH) Inhibition Investigations
No published studies were found that investigate the potential for this compound to inhibit soluble epoxide hydrolase (sEH).
Enzymatic Assays and Half-Maximal Inhibitory Concentration (IC50) Determination
There are no reported enzymatic assays or determined IC50 values for this compound against sEH.
Mechanistic Studies of sEH Inhibition
In the absence of any evidence of inhibition, no mechanistic studies on how this compound might interact with sEH are available.
Exploration of Other Potential Enzyme Targets and Protein Interactions
No research has been published detailing the screening of this compound against other potential enzyme targets or its protein interaction profile.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Activity Modulation
There is no information available in the scientific literature regarding the modulation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) activity by this compound.
Fatty Acid Binding Protein 4 (FABP4) Inhibition
No published studies were found that investigated the in vitro inhibitory activity of this compound against Fatty Acid Binding Protein 4 (FABP4). Consequently, data regarding its potency (e.g., IC50) and mechanism of inhibition are not available.
Table 1: In Vitro FABP4 Inhibition Data for this compound
| Assay Type | Target | Test System | IC50 (nM) | Reference |
| Data Not Available | FABP4 | Data Not Available | Data Not Available | N/A |
Gamma-secretase (PSEN1/PSEN2 complexes) Modulation
There is no available scientific literature detailing the modulatory effects of this compound on gamma-secretase complexes, including those containing presenilin 1 (PSEN1) or presenilin 2 (PSEN2). Research on its potential to alter the proteolytic activity of these enzyme complexes has not been reported.
Table 2: In Vitro Gamma-secretase Modulation Data for this compound
| Target Complex | Assay Type | Effect | Potency (EC50/IC50) | Reference |
| PSEN1/PSEN2 | Data Not Available | Data Not Available | Data Not Available | N/A |
Cell-Based Assays for Biological Response (Excluding Human Clinical Data)
Enzyme Inhibition in Mammalian Cell Lines (e.g., HEK293 cells for 11β-HSD1)
No studies have been published that assess the inhibitory activity of this compound on enzymes within mammalian cell lines. Specifically, there is no data available regarding its effect on 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) in cell-based assays, such as those utilizing HEK293 cells.
Table 3: Cell-Based Enzyme Inhibition Data for this compound
| Cell Line | Target Enzyme | Assay Description | Cellular Potency (IC50) | Reference |
| HEK293 | 11β-HSD1 | Data Not Available | Data Not Available | N/A |
Other Relevant Cellular Assays for Target Engagement and Pathway Modulation
A comprehensive search of scientific databases yielded no other relevant cellular assays for this compound. There is a lack of published research on its engagement with specific cellular targets or its ability to modulate biological pathways in cell-based models.
Structure Activity Relationship Sar Studies and Lead Optimization Strategies
Systematic Modification of the N-Cyclohexyl Moiety and its Impact on Activity and Selectivity
The N-cyclohexyl group plays a significant role in the interaction of this class of compounds with their biological targets. Modifications to this moiety have demonstrated considerable effects on both inhibitory potency and selectivity.
In studies on dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), the N-substituent was shown to be a key determinant of activity. An analogue featuring a cyclohexyl group (3a) was a potent FAAH inhibitor with a half-maximal inhibitory concentration (IC50) of 37.7 nM. nih.gov However, when this cyclohexyl ring was replaced with a phenyl ring (analog 3b), the resulting compound displayed a similar potency for FAAH but a significantly decreased potency for sEH (IC50 value of 222.7 nM). nih.gov This suggests that while the cyclohexyl group is not strictly essential for FAAH inhibition, it can be critical for achieving a desired selectivity profile against other enzymes. nih.gov
Further research into carbamate-based FAAH inhibitors has reinforced the favorability of the cyclohexyl group. One of the most potent compounds identified in a series of meta-substituted phenolic N-alkyl/aryl carbamates was 3-(oxazol-2yl)phenyl cyclohexylcarbamate, which inhibited FAAH with a sub-nanomolar IC50 value of 0.74 nM. nih.gov This highlights the cyclohexyl moiety as a privileged structure for achieving high potency in FAAH inhibition.
Table 1: Impact of N-Substituent Modification on Enzyme Inhibition
| Analog | N-Substituent | FAAH IC50 (nM) | sEH IC50 (nM) |
|---|---|---|---|
| 3a | Cyclohexyl | 37.7 | Significantly lower potency |
| 3b | Phenyl | Similar to 3a | 222.7 |
Exploration of Substituent Effects on the Phenyl Ring of the 4-Oxo-4-phenyl-butanoyl Fragment
The phenyl ring within the 4-oxo-4-phenyl-butanoyl fragment serves as a critical scaffold that can be modified to fine-tune the compound's interaction with the enzyme's binding pocket. SAR studies have systematically explored the effects of adding various substituents at different positions on this ring.
Research on a series of cyclohexylcarbamic acid biphenyl (B1667301) esters, which are structurally related to N-cyclohexyl-4-oxo-4-phenyl-butyramide, has provided significant insights. The parent compound, URB524 (cyclohexylcarbamic acid biphenyl-3-yl ester), was identified as a promising FAAH inhibitor. nih.govescholarship.org Subsequent studies focused on modulating the electronic and steric properties of the phenyl rings. It was discovered that introducing small, polar groups at the para position of the proximal phenyl ring resulted in derivatives that were slightly better FAAH inhibitors than the parent compound. nih.govescholarship.org
More dramatic effects were observed when substituents were placed on the distal phenyl ring. The introduction of selected groups at the meta and para positions revealed that small polar groups in the meta position greatly improve inhibitory potency. escholarship.org The most potent compound in this series was the m-carbamoyl derivative, URB597, which exhibited an IC50 of 4.6 nM, a significant improvement over the 63 nM IC50 of the parent compound, URB524. escholarship.org This enhancement is attributed to the potential for the substituent to form hydrogen bonds with atoms in a polar section of the enzyme's binding channel. escholarship.org
Table 2: Effect of Phenyl Ring Substituents on FAAH Inhibitory Potency
| Compound | Substituent on Distal Phenyl Ring | FAAH IC50 (nM) |
|---|---|---|
| URB524 | None | 63 |
| URB597 | meta-Carbamoyl | 4.6 |
Influence of Variations in the Butyramide (B146194) Linker and Side Chain
The linker connecting the phenyl group and the amide is a key structural element that influences how the inhibitor positions itself within the active site of the enzyme. Studies on related FAAH inhibitors have shown that the length and saturation of this acyl chain are critical for potency.
Systematic variation of the acyl chain in related inhibitor classes demonstrated a parabolic relationship between chain length and potency, indicating an optimal length for maximal activity. nih.gov For inhibitors that incorporate a phenyl group, an optimal chain length linking it to the core heterocycle was also identified. nih.gov Furthermore, incorporating unsaturation, such as a cis double bond, into the fatty acid chain was found to increase inhibitor potency compared to trans isomers or fully saturated chains. nih.gov This suggests that the conformation and rigidity of the linker are important for productive binding.
Research into the acyl chain binding specificity of FAAH revealed that the enzyme has a strong preference for acyl chains that are nine carbons in length or longer. researchgate.net While the butyramide linker is shorter than this, docking studies suggest that scaffolds like the O-biphenyl group in carbamate (B1207046) inhibitors mimic the initial portion of the arachidonyl moiety of anandamide, a natural FAAH substrate. escholarship.org This allows the inhibitor to fit within the lipophilic region of the substrate-binding site, and the linker length is crucial for correctly positioning the reactive carbonyl group for interaction with the enzyme's catalytic residues. escholarship.org
Stereochemical Investigations and the Role of Chirality in Biological Efficacy
Chirality is a fundamental property in pharmacology, as biological targets like enzymes are themselves chiral and can interact differently with the enantiomers of a chiral drug. mdpi.comresearchgate.net In the development of analogues of this compound, stereochemistry has been shown to be a critical factor for biological efficacy.
In a series of related FAAH inhibitors, further conformational constraints were introduced in the acyl side chain, which led to the creation of a chiral center adjacent to the electrophilic carbonyl group. nih.gov When the enantiomers of these compounds were separated and tested, it was found that only one of the two enantiomers displayed potent FAAH inhibition. nih.gov This demonstrates a clear stereospecific requirement for binding and inhibition, where one enantiomer can achieve the correct three-dimensional orientation within the enzyme's active site while the other cannot. The active enantiomer, or eutomer, is responsible for the biological effect, whereas the less active distomer may contribute nothing to the desired activity. mdpi.com This finding underscores the importance of controlling stereochemistry during drug design and synthesis to maximize potency and reduce potential off-target effects.
Development of Predictive SAR Models to Guide Analogue Design
To accelerate the discovery of novel and more potent analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling have been employed. These models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity, guiding the design of new molecules with improved properties.
For a series of substituted O-arylcarbamate FAAH inhibitors, QSAR analysis revealed a negative correlation between inhibitory potency and lipophilicity, suggesting that less greasy compounds are more effective. escholarship.org This model also indicated that small-sized substituents might engage in favorable polar interactions within the enzyme's binding pocket. escholarship.org These computational predictions were supported by docking studies and molecular dynamics simulations using the crystal structure of FAAH, which helped to visualize how the inhibitors bind. escholarship.org
Furthermore, three-dimensional QSAR (3D-QSAR) models, such as CoMSIA (Comparative Molecular Similarity Indices Analysis) and GRID/GOLPE, have been successfully developed for carbamate-based FAAH inhibitors. nih.gov These statistically significant models can predict the inhibitory activity of newly designed compounds with a high degree of accuracy, making them valuable tools in the lead optimization process. nih.govmdpi.com For instance, a CoMFA model for a series of 1,3,4-oxadiazol-2-one FAAH inhibitors showed that both steric and electrostatic fields were key contributors to activity. mdpi.com Such models are instrumental in prioritizing synthetic targets and rationally designing next-generation inhibitors.
Applications in Organic Synthesis and Chemical Biology Research
Utilization of N-cyclohexyl-4-oxo-4-phenyl-butyramide as a Versatile Synthetic Intermediate
While specific research detailing the extensive use of this compound as a versatile synthetic intermediate is not widely documented in publicly available literature, its structural motifs—the N-cyclohexyl amide and the 4-oxo-4-phenyl-butyramide core—are present in various biologically active molecules. For instance, related structures containing the N-cyclohexyl group are found in potent and selective melanocortin subtype-4 receptor agonists. nih.gov The 4-oxo-4-phenylbutyric acid scaffold, a structural relative, has been identified in compounds investigated as S1P1 receptor agonists, which are relevant in the treatment of autoimmune diseases. researchgate.netnih.gov
The synthesis of amides, such as this compound, can be achieved through established methods like the reaction of a carboxylic acid with an amine. numberanalytics.com More advanced and sustainable techniques, including catalytic and biocatalytic methods, are continually being developed to improve the efficiency of amide bond formation. numberanalytics.com These innovative approaches could be applied to the synthesis of this compound and its derivatives, potentially opening new avenues for its use as a synthetic intermediate.
Development of Novel Chemical Probes for Biological Systems
The development of chemical probes is crucial for studying biological systems. Amide-containing molecules are often utilized in the design of such probes. cam.ac.uk Although there is no specific information on this compound being used as a chemical probe, its structural components suggest potential applications. The ability to release a molecule of interest from a larger construct in a controlled manner is a key feature of effective chemical probes. cam.ac.uk
The amide bond's stability under physiological conditions makes it a reliable linkage in drug molecules and probes. numberanalytics.com Research into self-immolative linkers, which allow for the fragmentation of a construct upon a specific trigger, has expanded the toolbox for creating sophisticated chemical probes. cam.ac.uk While many of these systems utilize amine or hydroxyl groups, the development of methods for using amides as release handles is an ongoing area of research. cam.ac.uk
Contribution to the Advancement of Amide and Cyclohexyl Chemistry Methodologies
The synthesis of amides is a fundamental process in organic chemistry, and there is continuous interest in developing new methodologies. researchgate.net Recent advancements have focused on direct amidation of carboxylic acids and transamidation reactions to overcome the limitations of traditional methods, which often involve harsh reagents and generate significant waste. researchgate.net
New, highly creative approaches to amide synthesis, such as a three-component reaction involving isocyanides, alkyl halides, and water, offer a versatile and sustainable alternative. catrin.com This method has been shown to be applicable to a wide range of substrates, allowing for the synthesis of diverse and complex amides that were previously challenging to access. catrin.com Such innovative techniques contribute to the broader field of amide chemistry and could be employed in the synthesis of complex molecules containing the this compound core.
Future Research Directions for N Cyclohexyl 4 Oxo 4 Phenyl Butyramide
Design and Synthesis of Next-Generation Analogues with Improved Potency, Selectivity, and Drug-like Properties
A primary focus of future research will be the rational design and synthesis of new analogues of N-cyclohexyl-4-oxo-4-phenyl-butyramide to enhance its biological activity, selectivity, and pharmacokinetic profile. Drawing inspiration from studies on related N-cyclohexyl amide structures that have demonstrated anti-inflammatory and analgesic activities, a systematic structure-activity relationship (SAR) study is warranted. nih.govnih.gov
Key synthetic strategies could involve:
Modification of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl moiety to probe the impact on binding affinity and selectivity. For instance, the addition of alkyl groups of varying sizes could influence lipophilicity and interaction with hydrophobic pockets of target proteins.
Substitution on the Phenyl Ring: Similar to research on other aromatic amides, introducing electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the electronic properties of the molecule, potentially leading to enhanced biological activity. nih.gov
Alterations to the Butyramide (B146194) Linker: The length and rigidity of the linker can be modified. Introducing conformational constraints, such as double bonds or cyclic structures, could lock the molecule into a more bioactive conformation.
Bioisosteric Replacement: Key functional groups, such as the ketone or the amide, could be replaced with bioisosteres to improve metabolic stability and other drug-like properties.
The synthesis of these novel analogues will likely employ established synthetic methodologies, including multi-component reactions which have proven efficient for creating libraries of structurally diverse compounds. nih.gov
| Proposed Analogue Series | Rationale for Synthesis | Potential Biological Activity Enhancement |
| Substituted Cyclohexyl Analogues | To explore the impact of steric bulk and lipophilicity on target engagement. | Improved potency and selectivity. |
| Substituted Phenyl Analogues | To modulate the electronic properties and potential for hydrogen bonding or pi-stacking interactions. nih.gov | Enhanced binding affinity and target specificity. |
| Conformationally Restricted Analogues | To reduce conformational flexibility and favor a bioactive conformation. | Increased potency and reduced off-target effects. |
| Bioisosteric Replacements | To improve metabolic stability and pharmacokinetic properties. | Better in vivo efficacy and duration of action. |
In-depth Mechanistic Elucidation of Key Biological Interactions
A critical area for future investigation is the detailed elucidation of the molecular mechanisms through which this compound and its more potent analogues exert their biological effects. While related compounds have shown promise as inhibitors of enzymes like PIM-1 kinase, the specific interactions of this particular scaffold remain unknown. nih.govrsc.org
Future mechanistic studies should include:
Biochemical Assays: To determine the inhibitory activity against a panel of relevant enzymes, such as kinases or proteases. This will help to identify the primary molecular targets.
Cell-Based Assays: To evaluate the effects of the compounds on cellular processes like proliferation, apoptosis, and cell cycle progression in relevant disease models. nih.gov
Structural Biology Studies: Co-crystallization of lead compounds with their identified protein targets will provide atomic-level insights into the binding mode. This information is invaluable for understanding the SAR and for guiding further structure-based drug design.
Identification and Validation of Novel Biochemical Targets Based on Structural Scaffolding
The this compound scaffold may interact with novel biological targets that have not yet been identified. A key research direction will be the use of this compound as a chemical probe to discover new therapeutic targets.
Approaches for target identification could include:
Affinity-Based Proteomics: Attaching a reactive group or a tag to the core scaffold to allow for the capture and identification of binding partners from cell lysates.
Phenotypic Screening: Testing the compound in a variety of disease-relevant phenotypic assays to uncover unexpected biological activities. The subsequent target deconvolution can then be pursued.
Computational Target Prediction: Utilizing in silico methods to predict potential binding proteins based on the three-dimensional structure of the compound.
Once potential targets are identified, validation studies will be crucial to confirm their relevance to the observed biological effects. This will involve techniques such as genetic knockdown (e.g., siRNA or CRISPR) or the use of known inhibitors of the putative target.
Integration of Structure-Guided Design with Advanced Computational Techniques
To accelerate the drug discovery process, future research should tightly integrate synthetic chemistry with advanced computational modeling. In silico studies can provide valuable predictions and guide the design of more effective analogues. rsc.org
Computational approaches to be employed include:
Molecular Docking: To predict the binding poses of designed analogues within the active site of a known or hypothesized target protein. nih.gov This can help prioritize which compounds to synthesize.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Studies: To build mathematical models that correlate the chemical structures of the analogues with their biological activities. These models can then be used to predict the activity of virtual compounds.
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the design process. nih.gov
| Computational Technique | Application in Future Research | Expected Outcome |
| Molecular Docking | Predict binding modes and affinities of new analogues. nih.gov | Prioritization of synthetic targets. |
| Molecular Dynamics Simulations | Assess the stability and dynamics of ligand-protein complexes. | Deeper understanding of binding mechanisms. |
| QSAR Modeling | Correlate chemical structure with biological activity. | Predictive models for virtual screening. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. nih.gov | Early identification of compounds with better drug-like properties. |
Exploration of Interdisciplinary Research Opportunities in Chemical Biology
The this compound scaffold can serve as a versatile tool for exploring fundamental questions in chemical biology. Collaborative, interdisciplinary research will be key to unlocking its full potential.
Potential interdisciplinary avenues include:
Development of Chemical Probes: Optimizing the scaffold to create highly potent and selective probes for studying the function of specific proteins or pathways in living systems.
Imaging Applications: Functionalizing the molecule with fluorescent dyes or other imaging agents to visualize the distribution and target engagement of the compound within cells or organisms.
Drug Delivery Systems: Incorporating the compound into novel drug delivery systems, such as nanoparticles or antibody-drug conjugates, to improve its therapeutic index.
By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel therapeutic agents for a range of diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-cyclohexyl-4-oxo-4-phenyl-butyramide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as amidation of 4-oxo-4-phenylbutyric acid with cyclohexylamine under coupling agents (e.g., EDC or DCC). Optimization may include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and catalyst use (e.g., DMAP). Reaction progress is monitored via TLC, and purification is achieved through column chromatography . Yield optimization requires iterative adjustments of stoichiometry and reaction time, validated by HPLC purity checks (>95%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation employs spectroscopic techniques:
- 1H/13C NMR : Peaks corresponding to the cyclohexyl group (δ 1.2–2.0 ppm), phenyl protons (δ 7.2–7.5 ppm), and carbonyl groups (δ 170–210 ppm in 13C).
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ketone C=O (~1720 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching the theoretical molecular weight (e.g., 285.35 g/mol) .
Q. What analytical techniques are critical for purity assessment of this compound?
- Methodological Answer : Purity is assessed via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm), using acetonitrile/water gradients.
- Melting Point Analysis : Consistency with literature values (±2°C range).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within 0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?
- Methodological Answer : Discrepancies (e.g., NMR shifts) may arise from solvent effects, impurities, or tautomerism. To resolve:
- Standardized Protocols : Use deuterated solvents (e.g., CDCl3 or DMSO-d6) and consistent concentrations.
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks and verify spin-spin coupling patterns.
- Comparative Analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles from X-ray diffraction) .
Q. What computational strategies are effective for modeling the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using force fields (e.g., CHARMM).
- Docking Studies : Identify potential protein targets (e.g., enzymes with hydrophobic binding pockets) via AutoDock Vina.
- ADMET Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles .
Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 values using fluorogenic substrates.
- Cell Viability (MTT Assay) : Assess cytotoxicity in relevant cell lines (e.g., cancer or primary cells).
- In Silico Binding Analysis : Validate interactions via molecular docking and free-energy calculations (MM-PBSA) .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test mixtures (e.g., ethanol/water) for slow evaporation.
- Temperature Gradients : Use gradient cooling (4°C to −20°C) to induce nucleation.
- Seeding : Introduce microcrystals from analogous compounds (e.g., N-(4-chlorophenyl)-4-(2-oxocyclopentyl)butyramide) .
Data-Driven Research Design
Q. How should researchers design dose-response experiments to evaluate the compound’s bioactivity?
- Methodological Answer :
- Dose Range : Test 5–7 concentrations (e.g., 1 nM–100 μM) in triplicate.
- Controls : Include vehicle (DMSO) and positive/negative controls.
- Statistical Analysis : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across independent studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
